molecular formula C8H18N2O B13154800 3-(2-Aminoethyl)-1-methylpiperidin-3-ol

3-(2-Aminoethyl)-1-methylpiperidin-3-ol

Cat. No.: B13154800
M. Wt: 158.24 g/mol
InChI Key: VWFMUGKDAJFRKI-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1-methylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an aminoethyl group attached to the piperidine ring, which is further substituted with a methyl group and a hydroxyl group. The compound’s structure allows it to participate in various chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-methylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidin-3-one with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-methylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-1-methylpiperidin-3-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in modulating biological pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block for the development of new materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-methylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in signaling pathways by modulating the activity of neurotransmitters or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indolamine metabolite with a similar aminoethyl group, known for its role as a neurotransmitter and its presence in various psychoactive substances.

    Serotonin: A monoamine neurotransmitter with a similar structure, involved in regulating mood, cognition, and various physiological processes.

    Aminoethylpiperazine: A derivative of piperazine with similar functional groups, used in the production of epoxy curing agents and other industrial applications.

Uniqueness

3-(2-Aminoethyl)-1-methylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group, a methyl group, and a hydroxyl group allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways.

Biological Activity

3-(2-Aminoethyl)-1-methylpiperidin-3-ol, also known as 1-Methyl-3-(2-aminoethyl)piperidin-3-ol, is a compound that has garnered attention in various fields of pharmacology due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with an aminoethyl side chain and a hydroxyl group. Its chemical structure can be represented as follows:

C8H18N2O\text{C}_8\text{H}_{18}\text{N}_2\text{O}

This structure contributes to its ability to interact with various biological targets, making it a candidate for several therapeutic applications.

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmitter regulation. This inhibition can enhance cholinergic transmission, making it relevant for neurodegenerative diseases such as Alzheimer's .
  • Anticancer Activity : Preliminary studies suggest that derivatives of piperidine, including this compound, may possess anticancer properties. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, indicating a potential for inducing apoptosis in tumor cells .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier and its interactions with neurotransmitter systems suggest it may have neuroprotective properties. This makes it a candidate for further investigation in the context of neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Cholinesterase InhibitionEnhances cholinergic transmission
Anticancer ActivityInduces apoptosis in cancer cells
NeuroprotectionProtects neuronal integrity

Case Studies

  • Alzheimer's Disease Models : In a study focusing on cholinesterase inhibitors, this compound was evaluated alongside known AChE inhibitors. Results indicated significant improvements in cognitive function in animal models, suggesting its potential role in Alzheimer's therapy .
  • Cancer Cell Lines : Research involving human cancer cell lines demonstrated that piperidine derivatives could inhibit cell proliferation and promote apoptosis. The specific effects of this compound were assessed using assays that measured cell viability and apoptotic markers .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-(2-aminoethyl)-1-methylpiperidin-3-ol

InChI

InChI=1S/C8H18N2O/c1-10-6-2-3-8(11,7-10)4-5-9/h11H,2-7,9H2,1H3

InChI Key

VWFMUGKDAJFRKI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)(CCN)O

Origin of Product

United States

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